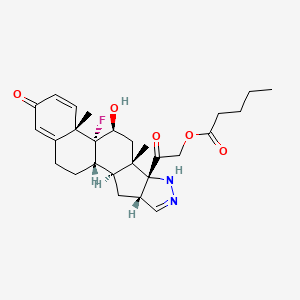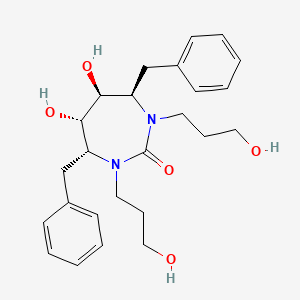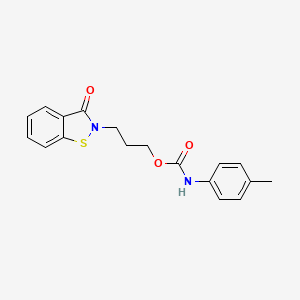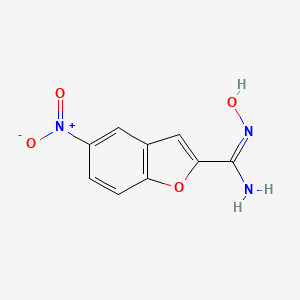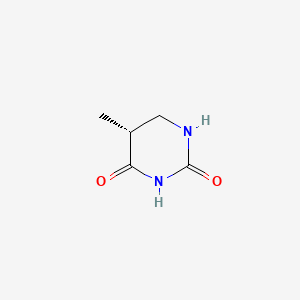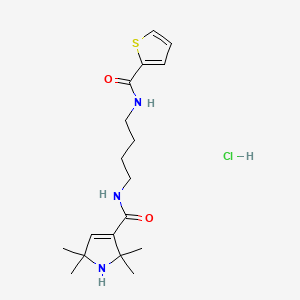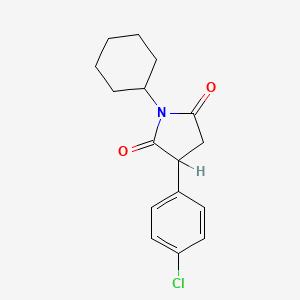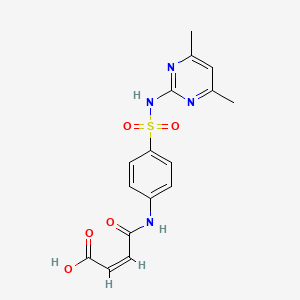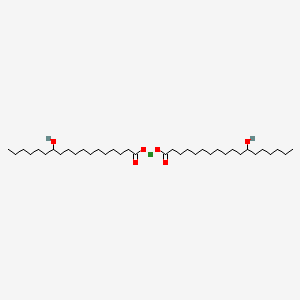
Magnesium(2+) 12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium 12-hydroxystearate is an organic compound with the chemical formula C36H70MgO6. It is a white, powdery solid known for its excellent thermal stability, hydrolytic resistance, and lubricating properties. This compound is widely used in various industrial applications due to its stability against light, heat, and oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 12-hydroxystearate is typically synthesized through a two-step process:
Esterification: Stearic acid is reacted with stearyl alcohol to form stearyl stearate.
Reaction with Magnesium Hydroxide: The stearyl stearate is then reacted with magnesium hydroxide to produce magnesium 12-hydroxystearate.
Industrial Production Methods
In industrial settings, the production of magnesium 12-hydroxystearate involves the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product. The process generally includes:
Mixing: Stearic acid and stearyl alcohol are mixed in the presence of a catalyst.
Heating: The mixture is heated to facilitate the esterification reaction.
Addition of Magnesium Hydroxide: Magnesium hydroxide is added to the esterified product, and the mixture is further heated to complete the reaction.
Purification: The final product is purified to remove any unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Magnesium 12-hydroxystearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a saturated hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Magnesium 12-hydroxystearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a lubricant and stabilizer in the production of plastics and rubber.
Biology: Acts as a component in the formulation of certain biological assays and experiments.
Medicine: Utilized in pharmaceutical formulations as a lubricant and release agent.
Industry: Employed in the manufacture of greases, paints, and inks to enhance their lubricating properties and stability
Mechanism of Action
The mechanism by which magnesium 12-hydroxystearate exerts its effects is primarily through its interaction with other molecules and surfaces. The hydroxyl group allows it to form hydrogen bonds, while the long hydrocarbon chain provides hydrophobic interactions. These properties enable it to act as an effective lubricant and stabilizer in various applications .
Comparison with Similar Compounds
Similar Compounds
Magnesium Stearate: Similar in structure but lacks the hydroxyl group, making it less effective as a lubricant in certain applications.
Lithium 12-Hydroxystearate: Similar in structure but contains lithium instead of magnesium, often used in greases due to its superior thickening properties.
Calcium Stearate: Another similar compound used as a stabilizer and lubricant but with different thermal and mechanical properties
Uniqueness
Magnesium 12-hydroxystearate stands out due to its unique combination of thermal stability, hydrolytic resistance, and excellent lubricating properties. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, making it more effective in certain applications compared to its counterparts .
Properties
CAS No. |
40277-04-1 |
|---|---|
Molecular Formula |
C36H70MgO6 |
Molecular Weight |
623.2 g/mol |
IUPAC Name |
magnesium;12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.Mg/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
InChI Key |
VIALJPAGUCTUBQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)
